3-(4-biphenylyl)-9-butyl-4-methyl-7H-furo[2,3-f]chromen-7-one
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Overview
Description
3-(4-biphenylyl)-9-butyl-4-methyl-7H-furo[2,3-f]chromen-7-one is a complex organic compound belonging to the class of furochromenes.
Preparation Methods
The synthesis of 3-(4-biphenylyl)-9-butyl-4-methyl-7H-furo[2,3-f]chromen-7-one typically involves multi-step organic reactions. One common method starts with the reaction of resorcinol with 3-chloropropanoic acid to form 7-hydroxychroman-4-one. This intermediate is then reacted with 2-methylbut-3-yn-2-ol, followed by cyclization through Claisen rearrangement to yield the desired furochromene structure . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
3-(4-biphenylyl)-9-butyl-4-methyl-7H-furo[2,3-f]chromen-7-one undergoes various chemical reactions, including:
Common reagents and conditions for these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures ranging from -78°C to room temperature .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(4-biphenylyl)-9-butyl-4-methyl-7H-furo[2,3-f]chromen-7-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be mediated through the induction of apoptosis in cancer cells by targeting mitochondrial pathways and disrupting cellular homeostasis . Additionally, its anti-inflammatory effects are thought to result from the inhibition of key enzymes and signaling molecules involved in the inflammatory response .
Comparison with Similar Compounds
3-(4-biphenylyl)-9-butyl-4-methyl-7H-furo[2,3-f]chromen-7-one can be compared to other furochromene derivatives such as 3-(4-biphenylyl)-4-methyl-9-propyl-7H-furo[2,3-f]chromen-7-one and 3,4-dimethyl-9-phenyl-7H-furo[2,3-f]chromen-7-one . While these compounds share a similar core structure, they differ in their substituents, which can significantly impact their chemical reactivity and biological activity. The unique butyl group in this compound may confer distinct properties, such as enhanced lipophilicity and membrane permeability, making it particularly interesting for drug development .
Properties
Molecular Formula |
C28H24O3 |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
9-butyl-4-methyl-3-(4-phenylphenyl)furo[2,3-f]chromen-7-one |
InChI |
InChI=1S/C28H24O3/c1-3-4-8-22-16-25(29)31-24-15-18(2)26-23(17-30-28(26)27(22)24)21-13-11-20(12-14-21)19-9-6-5-7-10-19/h5-7,9-17H,3-4,8H2,1-2H3 |
InChI Key |
IVWMIALYMAYMKO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C3=C(C(=C2)C)C(=CO3)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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